(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine
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Overview
Description
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is a chiral compound featuring a pyrrolidine ring fused to an oxolane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the synthesis can proceed through ring-closing metathesis (RCM) followed by SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimizing the chemoenzymatic methods for higher yields and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as peroxycarboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids like mCPBA are often used under mild conditions.
Reduction: LiAlH4 in anhydrous ether is a typical setup for reduction reactions.
Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Scientific Research Applications
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific chiral properties.
Mechanism of Action
The mechanism by which (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-methoxy-4-methylaminopyrrolidine
- (3S,4R)-3-hydroxy-4-methyloctanoic acid
Uniqueness
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine stands out due to its specific stereochemistry, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine |
InChI |
InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m1/s1 |
InChI Key |
MPUPFMVCVAXZKQ-HTQZYQBOSA-N |
Isomeric SMILES |
C1CCN(C1)[C@@H]2COC[C@H]2N |
Canonical SMILES |
C1CCN(C1)C2COCC2N |
Origin of Product |
United States |
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